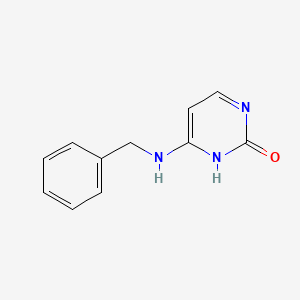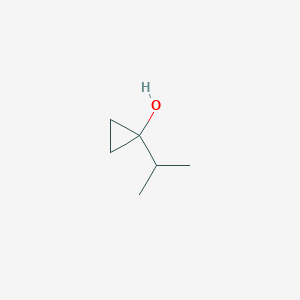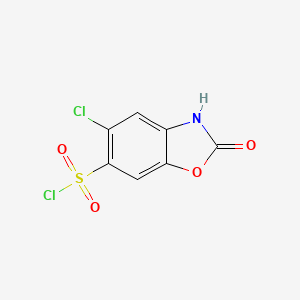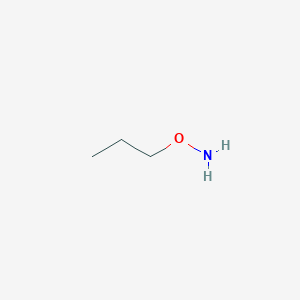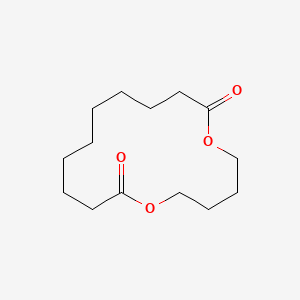
1,6-Dioxacyclohexadecane-7,16-dione
Vue d'ensemble
Description
1,6-Dioxacyclohexadecane-7,16-dione is a chemical compound with the molecular formula C14H24O4 . It has an average mass of 256.338 Da and a monoisotopic mass of 256.167450 Da .
Molecular Structure Analysis
The molecular structure of 1,6-Dioxacyclohexadecane-7,16-dione consists of 14 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . The exact spatial arrangement of these atoms would depend on the specific isomer of the compound.Applications De Recherche Scientifique
Dioxygen Affinity and Stability in Metal Complexes : Research by Chen, Motekaitis, and Martell (1991) explored macrocyclic ligands similar to 1,6-Dioxacyclohexadecane-7,16-dione, focusing on their stability constants with Cu(II), Ni(II), and Co(II) complexes. They found significant dioxygen affinities in the Ni(II) and Co(II) complexes, which were measured as a function of partial pressure of dioxygen and temperature (Chen, Motekaitis, & Martell, 1991).
Structural Analysis Under Different Conditions : Gluziński et al. (1991) synthesized and analyzed structural properties of compounds including 1,8-Diaza-11,14-dioxacyclohexadeca-2,7-dione under high-pressure and thermal conditions. Their study revealed insights into the behavior of these compounds in solid state and solution (Gluziński et al., 1991).
Catalytic Hydroalkylation : Qian, Pei, and Widenhoefer (2005) discussed the palladium-catalyzed hydroalkylation of 3-butenyl β-diketones, showing the conversion of 7-octene-2,4-dione into various compounds. This research indicates potential applications of similar dione compounds in catalysis (Qian, Pei, & Widenhoefer, 2005).
Synthesis of Six-Membered Oxygen-Containing Heterocycles : Sharma, Kumar, and Das (2020) explored the use of cyclohexan-1,3-dione derivatives (related to 1,6-Dioxacyclohexadecane-7,16-dione) in the synthesis of six-membered oxygen heterocycles. These compounds are significant due to their applications in creating bioactive molecules with anti-viral, anti-bacterial, and anti-tumor properties (Sharma, Kumar, & Das, 2020).
Corrosion Inhibition in Metals : Maleki et al. (2016) demonstrated the use of 1,8-dioxooctahydroxanthene derivatives (related to the dione structure) as corrosion inhibitors for mild steel in hydrochloric acid solution. This study highlights the potential of similar compounds in industrial applications to protect metals against corrosion (Maleki et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1,6-dioxacyclohexadecane-7,16-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c15-13-9-5-3-1-2-4-6-10-14(16)18-12-8-7-11-17-13/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCTYGGTIWUNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)OCCCCOC(=O)CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069243 | |
| Record name | 1,6-Dioxacyclohexadecane-7,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58296-43-8 | |
| Record name | 1,6-Dioxacyclohexadecane-7,16-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58296-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dioxacyclohexadecane-7,16-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058296438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dioxacyclohexadecane-7,16-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Dioxacyclohexadecane-7,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



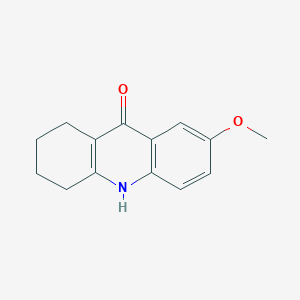
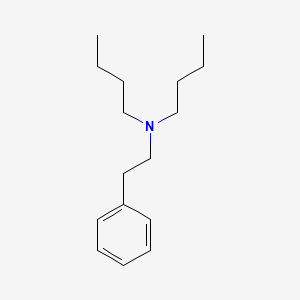



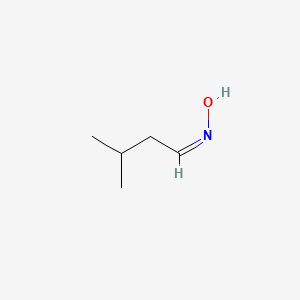
![3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one](/img/no-structure.png)

